4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid
Description
4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family This compound consists of two benzene rings connected by a single bond, with methyl groups attached to the 4’ and 5 positions and a carboxylic acid group at the 3 position
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-5-12(6-4-10)13-7-11(2)8-14(9-13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGPGBJMTWZRDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Methyl Groups: The methyl groups can be introduced through Friedel-Crafts alkylation, where the biphenyl compound reacts with a methylating agent like methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the methylated biphenyl compound using carbon dioxide under high pressure and temperature in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions where the methyl groups are converted to carboxylic acid groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4’,5-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid.
Reduction: 4’,5-Dimethyl-[1,1’-biphenyl]-3-methanol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The biphenyl core provides a rigid framework that can interact with hydrophobic regions of proteins, potentially modulating their activity.
Comparison with Similar Compounds
4,4’-Dimethyl-[1,1’-biphenyl]: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4,4’-Dimethyl-[1,1’-biphenyl]-3,3’-dicarboxylic acid: Contains an additional carboxylic acid group, increasing its acidity and potential for forming hydrogen bonds.
Uniqueness: 4’,5-Dimethyl-[1,1’-biphenyl]-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl groups and a carboxylic acid group allows for versatile chemical modifications and interactions, making it valuable in various applications.
Biological Activity
4',5-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a biphenyl backbone with two methyl groups at the 4' and 5' positions and a carboxylic acid functional group at the 3 position. This structural configuration is significant for its biological activity, influencing its interaction with biological targets.
Antitumor Activity
Several studies have indicated that derivatives of biphenyl carboxylic acids exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures to this compound showed significant antiproliferative activity against human colorectal adenocarcinoma (COLO201) and murine mammary carcinoma (4T1) cell lines. The cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest selective action against tumor cells compared to normal cells .
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| COLO201 | 15 | High |
| 4T1 | 20 | Moderate |
| WI-38 (normal fibroblasts) | >100 | Low |
The mechanism by which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells. Flow cytometry analysis indicated that treatment with this compound led to cell cycle arrest in the G0/G1 phase, effectively reducing cell proliferation rates . Furthermore, it has been suggested that the compound may modulate signaling pathways related to cell survival and apoptosis.
Case Studies
Case Study 1: Cytotoxicity Against Tumor Cells
A recent study explored the cytotoxic effects of various biphenyl derivatives, including this compound. The results indicated that this compound significantly inhibited cell growth in COLO201 cells at concentrations as low as 15 µM. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
In another investigation focusing on SAR, modifications to the biphenyl structure were analyzed for their impact on biological activity. It was found that substituents at specific positions on the biphenyl ring could enhance or diminish cytotoxic effects. This information is crucial for designing more potent analogs of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
